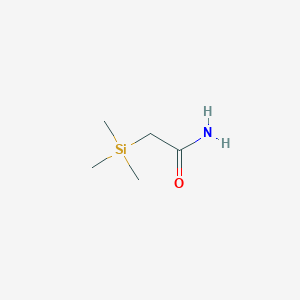

2-(TRIMETHYLSILYL)ACETAMIDE

説明

Contextual Significance within Organosilicon and Amide Chemistry

The significance of 2-(trimethylsilyl)acetamide lies at the intersection of organosilicon and amide chemistry. The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond and is polarized towards the carbon atom. wikipedia.org The presence of the silicon atom at the α-position to the carbonyl group influences the electronic properties of the molecule. It can stabilize an adjacent carbanion, a feature that is exploited in various synthetic transformations.

α-Silyl carbonyl compounds, including amides, are generally more stable than their corresponding α-silyl aldehydes but can be sensitive to acidic conditions, which may lead to protodesilylation. thieme-connect.de The stability of α-silyl amides makes them valuable intermediates in organic synthesis. thieme-connect.de

Evolution of Silylated Amides: A Historical Perspective Relevant to this compound

The history of silylated amides is dominated by N-silylated derivatives, which have been extensively used as silylating agents for protecting functional groups. The development of methods for the reductive silylation of carbonyl compounds dates back to the mid-20th century. acs.org However, the synthesis and application of C-silylated amides, such as this compound, represent a more recent area of interest.

The synthesis of α-silyl amides can be challenging, as the silylation of amide enolates can lead to a mixture of C- and O-silylated products. thieme-connect.de For instance, the reaction of the dianion of acetic acid with chlorotrimethylsilane (B32843) can yield both (trimethylsilyl)acetic acid and the corresponding silyl (B83357) ketene (B1206846) acetal. thieme-connect.de However, specific conditions have been developed to favor the formation of the desired α-silyl amide. thieme-connect.de

Current Research Landscape and Emerging Trends in Compounds Structurally Related to this compound

Current research involving compounds structurally related to this compound, namely α-silyl amides, is focused on their application in stereoselective synthesis and the formation of complex molecules.

One significant application is the Peterson olefination , where α-silyl carbanions react with aldehydes or ketones to form alkenes. organic-chemistry.orgwikipedia.org The reaction of α-silylamides with aldehydes has been shown to produce α,β-unsaturated amides with high Z-selectivity. rsc.org This method provides a powerful tool for the stereocontrolled synthesis of substituted alkenes.

Another emerging trend is the use of α-silyl nitriles, which can be considered precursors to α-silyl amides, in novel synthetic transformations. A recently developed protocol describes the preparation of α-aryl primary amides from α-silyl nitriles and aryl sulfoxides via a acs.orgacs.org-sigmatropic rearrangement. acs.orgacs.org This metal-free coupling process highlights the potential of α-silyl carbonyl precursors in constructing challenging molecular frameworks. acs.orgacs.org

Furthermore, palladium-catalyzed cross-coupling reactions of α,α-difluoro-α-(trimethylsilyl)acetamides with aryl bromides have been reported, yielding α-aryl-α,α-difluoroacetamides. nih.govacs.orgnih.gov These products are valuable building blocks in medicinal chemistry due to the presence of the difluoroalkyl group at a metabolically labile position. nih.govacs.orgnih.gov

The table below summarizes some recent applications of α-silyl amides and related compounds.

| Application | Reactants | Product | Key Features |

| Peterson Olefination | Triphenylsilylacetamide, Aldehydes | α,β-Unsaturated amides | High Z-selectivity |

| acs.orgacs.org-Sigmatropic Rearrangement | α-Silyl nitriles, Aryl sulfoxides | α-Aryl primary amides | Metal-free, chemoselective |

| Pd-Catalyzed α-Arylation | α,α-Difluoro-α-(trimethylsilyl)acetamides, Aryl bromides | α-Aryl-α,α-difluoroacetamides | Access to fluorinated building blocks |

Scope and Objectives of Research Compendium on this compound

This compendium aims to provide a focused overview of this compound within the broader context of organosilicon chemistry. The primary objectives are:

To delineate the structural and electronic properties of this compound that arise from the presence of an α-silyl group.

To provide a historical perspective on the development of silylated amides, with a specific focus on the evolution of C-silylated derivatives.

To survey the current research landscape and highlight the synthetic utility of structurally related α-silyl amides.

By focusing on the fundamental chemistry and emerging applications of this class of compounds, this article serves as a foundational resource for researchers interested in the synthesis and reactivity of novel organosilicon reagents.

Structure

3D Structure

特性

CAS番号 |

53998-44-0 |

|---|---|

分子式 |

C5H13NOSi |

分子量 |

131.25 g/mol |

IUPAC名 |

2-trimethylsilylacetamide |

InChI |

InChI=1S/C5H13NOSi/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H2,6,7) |

InChIキー |

MDQHTWMXYBVSHU-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)CC(=O)N |

製品の起源 |

United States |

Synthetic Methodologies for 2 Trimethylsilyl Acetamide and Its Analogues

Direct Synthesis Pathways

Direct synthesis methods offer the most straightforward approaches to 2-(trimethylsilyl)acetamide and its derivatives, often involving a single chemical step from readily available starting materials.

Amidation Reactions Involving Silylated Starting Materials

A common and effective method for synthesizing N-substituted 2-(trimethylsilyl)acetamides involves the reaction of trimethylsilylacetyl chloride with primary or secondary amines. oup.comchemrevise.orgchemguide.co.uk This nucleophilic acyl substitution reaction is typically rapid and efficient, proceeding via an addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the corresponding N-substituted this compound. chemguide.co.uk

Another approach involves the use of silyl (B83357) esters as activated intermediates. Carboxylic acids can be activated in situ by reacting with hydrosilanes, such as phenylsilane, to form silyl esters. thieme-connect.com These reactive intermediates then undergo amidation upon treatment with an amine. thieme-connect.com This method provides a mild alternative to traditional coupling reagents. thieme-connect.com

The table below summarizes representative examples of amidation reactions using silylated starting materials.

| Silylated Starting Material | Amine/Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Trimethylsilylacetyl chloride | Ethylamine | N-ethylethanamide | Cold concentrated solution | Not specified | chemguide.co.uk |

| Trimethylsilylacetyl chloride | Tris(trimethylsilyl)hydroxylamine | Trimethylsilyl (B98337) 2-(Trimethylsilyl)-N-(trimethylsiloxy)acetimidate and N,2-Bis(trimethylsilyl)-N-(trimethylsiloxy)acetamide | 50 °C, 0.5 h | 83% | thieme-connect.de |

| 4-Fluorobenzoic acid (in situ silylation with phenylsilane) | N-methylmorpholine | Mixture of silyl esters | Not specified | Not specified | thieme-connect.com |

Direct Silylation of Acetamide (B32628) Derivatives

The direct silylation of acetamide or its derivatives is another key strategy. N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent prepared by treating acetamide with trimethylsilyl chloride in the presence of a base like triethylamine (B128534). wikipedia.org This reaction results in the silylation of both the nitrogen and oxygen atoms of the acetamide. BSA is a versatile reagent used to introduce trimethylsilyl groups onto various functional groups, including alcohols and carboxylic acids. wikipedia.orgnih.govresearchgate.net

The reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane (B32843) yields N-(2-(trimethylsilyloxy)phenyl)acetamide. researchgate.net This highlights the selective silylation of the hydroxyl group in the presence of an amide functionality.

A method for synthesizing high-purity bis(trimethylsilyl)acetamide involves the reaction of N-trimethylsilylimidazole with acetamide using a mercapto-compound as a catalyst under vacuum and elevated temperatures. google.com This process utilizes reactive distillation technology to achieve high yields and purity. google.com

| Acetamide Derivative | Silylating Agent | Product | Catalyst/Conditions | Yield/Purity | Reference |

| Acetamide | Trimethylsilyl chloride | N,O-Bis(trimethylsilyl)acetamide | Triethylamine | Not specified | wikipedia.org |

| N-(2-hydroxyphenyl)acetamide | Chlorotrimethylsilane | N-(2-(trimethylsilyloxy)phenyl)acetamide | Not specified | Not specified | researchgate.net |

| Acetamide | N-trimethylsilylimidazole | Bis(trimethylsilyl)acetamide | 2-mercaptobenzimidazole, 140-180°C, vacuum | High Purity | google.com |

| Acetamide | Trimethylchlorosilane | N,O-bis(trimethylsilyl)acetamide | Dimethylaniline and Imidazole (B134444) | 91.33-93.66% | google.com |

Alternative Single-Step Preparative Routes

Alternative single-step methods provide further options for the synthesis of silylated acetamides. One such method involves the interaction of lithiotrimethylsilylacetylene with isocyanates, followed by desilylation with fluoride (B91410) to produce N-substituted-2-propynamides, which are structural analogues. tandfonline.com

Multi-Step Synthesis and Precursor Strategies

Multi-step syntheses allow for the construction of more complex analogues and the strategic introduction of the trimethylsilylacetamide moiety.

Derivation from Other Organosilicon Compounds through Transformation

This compound and its analogues can be synthesized from other organosilicon compounds. For instance, 2-silylaryl triflates, which are commonly used as aryne precursors, can serve as substrates for palladium-catalyzed reactions to form cyclic organosilicon compounds without the generation of arynes. oup.com This approach allows for the retention of the silicon substituent and the formation of novel silicon-containing heterocycles. oup.com

Bis(trimethylsilyl)amides can be converted into nitriles in high yields by treatment with catalysts such as tetrabutylammonium (B224687) fluoride or Lewis acids. researchgate.net This reaction provides a pathway to nitrile-containing compounds from silylated amide precursors. researchgate.net

Design and Synthesis of Advanced Precursors for this compound

The design and synthesis of advanced precursors offer strategic advantages for accessing this compound and its derivatives. Silyl aryl halides are being explored as alternatives to triflates as aryne precursors. nih.gov For example, 1-bromo-3-methoxy-2-(dimethylsilyl)benzene can be synthesized and subsequently used in reactions to generate arynes for further functionalization. nih.gov

The development of reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate provides a method for forming trimethylsilylethyl (TMSE) esters from carboxylic acids. mdpi.com These TMSE esters are valuable protecting groups in organic synthesis. mdpi.com

The synthesis of N,O-bis(trimethylsilyl)imidates can be achieved through the silylation of amides or by reacting lithium bis(trimethylsilyl)amide (LiHMDS) with acyl chlorides. preprints.org These imidates exist in equilibrium with their N,N-bis(silyl)amide tautomers and are useful intermediates. preprints.org

The table below details some advanced precursors and their synthesis.

| Precursor | Starting Materials | Synthetic Method | Application | Reference |

| 2-Silylaryl triflates | Not specified | Not specified | Synthesis of cyclic organosilicon compounds | oup.com |

| Silyl aryl bromides | 1-bromo-3-methoxybenzene | Reaction with a silylating agent | Aryne precursors | nih.gov |

| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | 2-(Trimethylsilyl)ethanol and trichloroacetonitrile | Not specified | Formation of TMSE esters | mdpi.com |

| N,O-bis(trimethylsilyl)imidates | Amides or Acyl chlorides and LiHMDS | Silylation or reaction with LiHMDS | Intermediates in synthesis | preprints.org |

Optimization and Green Chemistry Principles in this compound Synthesis

The industrial and laboratory-scale synthesis of this compound, commonly known as N,O-Bis(trimethylsilyl)acetamide (BSA), and its analogues has increasingly focused on optimizing reaction conditions to improve efficiency, yield, and sustainability. Adherence to green chemistry principles is pivotal in developing modern synthetic protocols that are not only economically viable but also environmentally responsible. This involves a multi-faceted approach encompassing the use of advanced catalytic systems, the strategic selection of solvents, and the inherent design of synthetic routes with high atom economy and minimal waste generation.

The development of effective catalysts is crucial for enhancing the rate and selectivity of silylation reactions to produce this compound. Research has explored various catalytic systems to overcome the limitations of non-catalytic methods, which often require harsh conditions or result in incomplete conversions.

A notable advancement involves the use of mercapto-compounds as catalysts. A patented method describes the synthesis of high-purity bis(trimethylsilyl)acetamide from N-trimethylsilylimidazole and acetamide using a mercapto-heterocyclic compound as a catalyst, such as 2-mercaptobenzothiazole, 2-mercaptobenzimidazole, or 2-mercaptobenzoxazole. google.com This process, conducted via reactive distillation, achieves high yields by efficiently removing byproducts. google.com Optimal catalyst-to-acetamide molar ratios are reported to be between 1:10000 and 1:100, demonstrating the high efficiency of these catalytic systems. google.com Another patented approach utilizes organic sulfonic acids as catalysts for the production of bis(trimethylsilyl)acetamide, highlighting an alternative catalytic pathway. google.com

In addition to catalysts for its synthesis, this compound itself is a key component in catalytic systems for other transformations. For instance, a mild and rapid aldol (B89426) reaction has been developed using a combination of N,O-bis(trimethylsilyl)acetamide as a silylating agent and a catalytic amount of tetramethylammonium (B1211777) pivalate (B1233124) (TMAP). nih.govresearchgate.net This system allows the reaction to proceed at ambient temperature with excellent yields, where the acetamide byproduct can be easily removed through filtration. nih.govresearchgate.net

For silylation reactions in general, which are analogous to the synthesis of the target compound, catalysts like trimethylsilyl imidazole (TMSImi) and the highly reactive trimethyliodosilane (TMIS) are often employed to enhance reaction velocity, especially for sterically hindered functional groups. dshs-koeln.de

| Catalyst | Reactants | Key Conditions | Reported Outcome | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | N-trimethylsilylimidazole, Acetamide | 100-200°C, 0.01-0.09 MPa vacuum, Reactive Distillation | High reaction yield, high product purity (>99%), and reduced byproducts. | google.com |

| Organic Sulfonic Acids | Silicon-containing acetamide precursors | 130-180°C, 10-100 mm Hg | High-yield production of bis(trimethylsilyl)acetamide. | google.com |

| Tetramethylammonium pivalate (TMAP) | Aldehydes, Ethyl diazoacetate, N,O-Bis(trimethylsilyl)acetamide | Ambient temperature, MeCN solvent | Rapid reaction, good to excellent yields of O-silylated products. | nih.govresearchgate.net |

| Trimethyliodosilane (TMIS) | Substrates with hydroxyl groups, Silylating agents | Variable | Effective for silylating sterically hindered functions and converting ketones to TMS enol ethers. | dshs-koeln.de |

The choice of solvent and the modulation of reaction conditions such as temperature and pressure are critical variables in optimizing the synthesis of this compound for both yield and sustainability. The polarity of the solvent can significantly influence the reaction pathway and product distribution.

Studies on the silylation of amino acids using the analogue N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) demonstrate the profound impact of the reaction medium. In polar solvents like acetonitrile, dimethylformamide, and pyridine (B92270), the derivatization of certain amino acids like glycine (B1666218) results in multiple chromatographic peaks, indicating the formation of different silylated species. nasa.gov In contrast, using non-polar solvents such as methylene (B1212753) chloride, hexane, or chloroform (B151607) yields a single derivative peak for glycine and can fail to derivatize highly polar amino acids like arginine, likely due to solubility issues or differences in the silylating strength of the reagent in various solvents. nasa.gov This highlights the necessity of carefully selecting a solvent to match the polarity of the substrates and to control the reaction outcome.

From a green chemistry perspective, a significant goal is the reduction or elimination of hazardous organic solvents. Recent strategies advocate for solvent-free conditions, often coupled with controlled vacuum, to drive the synthesis. For instance, a patented synthesis of bis(trimethylsilyl)acetamide operates at high temperatures (100-200°C) and under vacuum (0.01-0.09 MPa), which facilitates the removal of volatile byproducts and pushes the reaction equilibrium toward the desired product, obviating the need for a solvent. google.com However, high temperatures can also lead to thermal decomposition, requiring a careful balance to maximize yield. The synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide, an analogue, is optimally performed between 40°C and 130°C to ensure a sufficient reaction rate without causing degradation of the silylating agent. google.com

| Solvent | Polarity | Observed Effect on Silylation (with BSTFA) | Reference |

|---|---|---|---|

| Acetonitrile, Dimethylformamide (DMF), Pyridine | Polar | Formation of multiple silylated derivatives for glycine; successful derivatization of arginine. | nasa.gov |

| Methylene Chloride, Hexane, Chloroform | Non-Polar | Formation of a single silylated derivative for glycine; arginine is not derivatized. | nasa.gov |

| Solvent-Free | N/A | Advocated for sustainable production, often under controlled vacuum to remove byproducts. |

Atom economy and waste minimization are core principles of green chemistry that directly address the efficiency and environmental impact of a chemical process. researchgate.net The ideal synthesis incorporates all atoms from the reactants into the final product, generating no waste.

The conventional synthesis of this compound (BSA) from acetamide and trimethylsilyl chloride in the presence of triethylamine as a base serves as a classic case for evaluating atom economy. wikipedia.org

MeC(O)NH₂ + 2 SiMe₃Cl + 2 Et₃N → MeC(OSiMe₃)NSiMe₃ + 2 Et₃NHCl

In this reaction, two equivalents of triethylamine hydrochloride salt are formed as a byproduct for every mole of BSA produced. This salt constitutes a significant mass of waste that must be separated and disposed of, leading to a low atom economy and a high Process Mass Intensity (PMI), a metric that considers the total mass used in a process (water, solvents, reagents) relative to the mass of the product. whiterose.ac.uk

To improve this, alternative synthetic strategies focus on minimizing or eliminating such byproducts. The use of reactive distillation in catalyzed processes is one effective technique for waste minimization. By continuously removing volatile byproducts from the reaction mixture, the equilibrium is shifted towards the product, often leading to higher purity and reducing the need for extensive downstream purification, which itself generates waste.

Another approach is to design reactions where the byproducts are benign or easily recyclable. For example, when BSA is used as a silylating agent for alcohols, the byproduct is acetamide. wikipedia.org

2 ROH + MeC(OSiMe₃)NSiMe₃ → 2 ROSiMe₃ + MeC(O)NH₂

This acetamide byproduct is potentially recyclable as a starting material for the synthesis of BSA, creating a more circular and less wasteful process. Similarly, syntheses that utilize reagents like hexamethyldisilazane (B44280) (HMDS) can produce ammonia (B1221849) as the only byproduct, which is volatile and less problematic than large quantities of salt waste. acs.org Such strategies, which focus on the intrinsic design of the reaction to avoid waste generation, are fundamental to developing truly green and sustainable synthetic methodologies. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Trimethylsilyl Acetamide

Desilylation Reactions of 2-(TRIMETHYLSILYL)ACETAMIDE

Desilylation, the cleavage of the silicon-carbon bond, is a fundamental reaction of this compound. This transformation can be initiated by acids, bases, or specific nucleophiles, leading to the formation of acetamide (B32628) or its corresponding enolate. The relative stability of the Si-C bond can be overcome under specific catalytic conditions. gelest.comorganic-chemistry.org

Acid-catalyzed desilylation of organosilanes is a well-established process. gelest.com In the case of this compound, the reaction is typically initiated by the protonation of the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. The nucleophile, which can be water, an alcohol, or the conjugate base of the acid used, attacks the silicon center. This leads to the cleavage of the Si-C bond and the formation of acetamide and a corresponding silyl (B83357) derivative (e.g., a trialkylsilanol or trialkylalkoxysilane). Lewis acids can also catalyze this process, coordinating to the carbonyl oxygen to activate the molecule for subsequent Si-C bond cleavage. justia.comthieme-connect.de

The general mechanism can be summarized as follows:

Protonation of the amide carbonyl oxygen by an acid catalyst.

Nucleophilic attack on the silicon atom by a suitable nucleophile.

Cleavage of the silicon-carbon bond to release the desilylated organic fragment.

Base-catalyzed desilylation of this compound can proceed through different pathways depending on the nature of the base. Strong, non-nucleophilic bases can deprotonate the carbon alpha to the carbonyl group, but cleavage of the Si-C bond is more commonly achieved with a nucleophilic base or a catalyst that enhances the nucleophilicity of another species in the reaction mixture. organic-chemistry.orgorganic-chemistry.org

A significant example of base-induced desilylation is the reaction with a fluoride (B91410) source. Fluoride ions act as a powerful nucleophile towards silicon, leading to the efficient cleavage of the Si-C bond. This specific reaction has been utilized to selectively generate acetamide enolate in the gas phase for mass spectrometry studies. researchgate.net The high affinity of fluoride for silicon provides a strong thermodynamic driving force for the reaction.

| Catalyst Type | Reagent Example | Product | Reference |

| Base (Fluoride) | Fluoride Ion (F⁻) | Acetamide Enolate | researchgate.net |

| Base (Hydroxide) | Potassium Hydroxide (KOH) | Acetamide | organic-chemistry.org |

The cleavage of the silicon-carbon bond in this compound is most effectively achieved by potent nucleophiles that have a high affinity for silicon. Fluoride ions are preeminent among such nucleophiles. The reaction of this compound with a fluoride source, such as cesium fluoride or a tetra-alkylammonium fluoride salt, results in the irreversible cleavage of the Si-C bond. researchgate.net

The mechanism involves the direct attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate is unstable and rapidly fragments, breaking the weakest bond, which in this context is the silicon-carbon bond, to yield acetamide enolate and the stable trimethylsilyl (B98337) fluoride. This method is highly selective and efficient for generating carbanionic species from their silyl precursors. researchgate.netresearchgate.net

Reactivity at the Amide Nitrogen of this compound

The amide group in this compound contains a nucleophilic nitrogen atom that can participate in various functionalization reactions. These reactions typically require activation, often through deprotonation, to enhance the nitrogen's nucleophilicity.

The nitrogen atom of the primary amide in this compound can be alkylated or acylated. Direct reaction with electrophiles is often inefficient due to the low nucleophilicity of the amide nitrogen. However, reactivity is dramatically enhanced by deprotonation with a strong base. Research has shown that treatment of N-(trimethylsilyl)acetamide with two equivalents of a strong base, such as lithium diisopropylamide (LDA), generates a dianion. acs.org This dianion has nucleophilic centers at both the nitrogen atom and the carbon atom alpha to the silicon group.

Subsequent reaction of this dianion with electrophilic reagents, such as alkyl halides or acyl chlorides, can lead to N-functionalized products. acs.org The site of reaction (N- vs. C-alkylation) can depend on the specific electrophile and reaction conditions used. This dianion intermediate serves as a powerful tool for introducing substituents onto the amide nitrogen.

| Base | Electrophile | Product Type | Reference |

| Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | N-alkylated derivative | acs.org |

| n-Butyllithium (n-BuLi) | Acyl Chloride (RCOCl) | N-acylated derivative | acs.org |

In addition to alkylation and acylation, the amide nitrogen can undergo silylation. The synthesis of N-silylated amides is a common transformation in organic chemistry. wikipedia.orgcore.ac.uk While this compound already contains a silyl group on the carbon backbone, the amide nitrogen can be further silylated by reacting the compound with a suitable silylating agent, such as trimethylsilyl chloride (TMS-Cl), in the presence of a base. wikipedia.org

The reaction proceeds via deprotonation of the amide nitrogen by a base (e.g., triethylamine (B128534) or LDA) to form an amidate anion. acs.orgcore.ac.uk This highly nucleophilic anion then readily attacks the silicon atom of the silylating agent, displacing the leaving group (e.g., chloride) to form an N-silylated product. This results in a molecule containing two silicon atoms, one attached to carbon and the other to nitrogen. This pathway allows for the synthesis of more complex organosilicon compounds and for the protection of the amide N-H bond for subsequent chemical transformations.

Reactivity at the Alpha-Carbon (Methylene Group) of this compound

The methylene (B1212753) group (α-carbon) in this compound is activated by the adjacent carbonyl group, making its protons acidic and susceptible to deprotonation. The resulting carbanion is stabilized by both the amide and the silicon atom, forming a key nucleophilic intermediate for various bond-forming reactions.

The generation of a nucleophilic center at the alpha-carbon of this compound is typically achieved through deprotonation with a strong base to form a lithium enolate. For instance, treating N,N-disubstituted 2-(trimethylsilyl)acetamides with bases like lithium diisopropylamide (LDA) effectively produces the corresponding lithium enolate. acs.orgbeilstein-journals.org This enolate exists in equilibrium with its C-lithiated carbanion form and serves as a potent nucleophile.

An alternative method for generating the acetamide enolate in the gas phase involves the fluoride-induced desilylation of this compound. researchgate.net This process highlights the lability of the C-Si bond under specific conditions and provides a clean method for studying the intrinsic reactivity of the enolate anion. researchgate.net

The resulting enolate is an ambident nucleophile, capable of reacting with electrophiles at either the alpha-carbon or the oxygen atom. researchgate.net In solution-phase synthesis, reactions predominantly occur at the alpha-carbon. These enolates readily react with a variety of electrophiles, including carbonyl compounds and epoxides, to form new carbon-carbon bonds. acs.org Gas-phase studies have also demonstrated their reactivity with electrophiles such as perfluoropropylene and perfluorobenzene. researchgate.net

The nucleophilic enolate derived from this compound and its derivatives is a versatile intermediate for introducing various substituents at the alpha-position.

Alpha-Alkylation: While simple alkylation with alkyl halides is feasible, a significant application is the palladium-catalyzed α-arylation. Derivatives such as α,α-difluoro-α-(trimethylsilyl)acetamides undergo efficient coupling with a wide range of aryl and heteroaryl bromides. nih.govacs.org This reaction, catalyzed by a palladacycle complex, proceeds in high yields and tolerates various functional groups on the aromatic partner, providing access to α-aryl-α,α-difluoroacetamides, which are valuable building blocks in medicinal chemistry. nih.govacs.org

| Amide Derivative | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| N,N-Diethyl-2,2-difluoro-2-(trimethylsilyl)acetamide | 4-Bromobenzotrifluoride | N,N-Diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide | 89 |

| 1-(2,2-Difluoro-2-(trimethylsilyl)acetyl)pyrrolidine | 1-Bromo-4-(tert-butyl)benzene | 1-(2-(4-(tert-Butyl)phenyl)-2,2-difluoroacetyl)pyrrolidine | 81 |

| 1-(2,2-Difluoro-2-(trimethylsilyl)acetyl)piperidine | 1-(Benzyloxy)-4-bromobenzene | 1-(2-(4-(Benzyloxy)phenyl)-2,2-difluoroacetyl)piperidine | 72 |

| 4-(2,2-Difluoro-2-(trimethylsilyl)acetyl)morpholine | 4-Bromobenzotrifluoride | 4-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)acetyl)morpholine | 80 |

Alpha-Acylation: The enolate of this compound can react with acylating agents like acyl chlorides. To achieve C-acylation, it is often necessary to pre-form the enolate using a strong base like LDA before introducing the acyl chloride. youtube.com This prevents O-acylation, which can be a competing pathway under different conditions. youtube.com This reaction leads to the formation of β-keto amides, which are versatile synthetic intermediates.

Alpha-Halogenation: The alpha-position of this compound can be halogenated by reacting its enol or enolate form with an electrophilic halogen source, such as molecular bromine (Br₂), chlorine (Cl₂), or N-halosuccinimides (NBS, NCS). nih.govlibretexts.orgresearchgate.net The reaction proceeds via nucleophilic attack of the enolate on the halogen. libretexts.org In base-promoted reactions, the introduction of one halogen atom increases the acidity of the remaining alpha-proton, which can lead to multiple halogenations. researchgate.net To achieve controlled mono-halogenation, acid-catalyzed conditions are often preferred. libretexts.org

The nucleophilic character of the alpha-carbon enolate is widely exploited in condensation and cyclization reactions.

Condensation Reactions: The lithium enolate of N,N-dimethyl-2-(trimethylsilyl)acetamide undergoes efficient aldol-type condensation with various aldehydes and ketones. acs.org The reaction typically results in the formation of β-hydroxy-α-silyl amides. These adducts can subsequently undergo Peterson olefination to yield α,β-unsaturated amides. The enolate also reacts with epoxides, leading to ring-opening and the formation of γ-hydroxy-α-silyl amides. acs.org

Cyclization Reactions: Derivatives of this compound are valuable precursors for constructing cyclic structures. For example, N-allyl-N-(2-iodophenyl)acetamide derivatives can undergo intramolecular radical cyclization to form highly substituted indolines. rsc.orgresearchgate.net In these visible-light-promoted reactions, a radical is generated on the aryl ring, which then adds to the tethered allyl group to initiate the cyclization cascade. rsc.orgresearchgate.net While the reaction is not initiated by the enolate, it demonstrates the utility of the acetamide scaffold in complex ring-forming strategies. In other systems, intramolecular cyclization can be initiated by the enolate itself, such as in tandem β-C(sp³)–H olefination and lactonization reactions of more complex substrates derived from silylated amides. nih.gov

Reactions Involving Simultaneous Functional Group Transformations in this compound

Tandem or cascade reactions starting from this compound derivatives allow for the construction of complex molecular architectures in a single synthetic operation. A notable example is the tandem sequence involving nucleophilic substitution, Brook rearrangement, and radical α-oxygenation. beilstein-journals.org

In this process, the enolate of an N-allylic α-(trimethylsilyl)acetamide first acts as a nucleophile, opening an epoxide ring. This generates an intermediate alkoxide, which triggers a nih.govCurrent time information in Bangalore, IN.-Brook rearrangement, migrating the trimethylsilyl group from the alpha-carbon to the newly formed oxygen atom. The resulting silyl enol ether can then undergo further transformations, such as radical-based cyclizations, to form functionalized γ-lactams. beilstein-journals.org This sequence showcases a sophisticated interplay where the reactivity at the alpha-carbon enables a subsequent rearrangement of the silyl group, leading to a cascade of bond-forming events.

Rearrangement Reactions of this compound Derivatives

The most significant rearrangement involving derivatives of this compound is the Brook rearrangement. This reaction involves the intramolecular migration of a silicon group from a carbon atom to an oxygen atom. beilstein-journals.org

As described in the tandem reaction sequence (Section 3.4), the key step is the generation of a γ-alkoxide intermediate through the reaction of the α-silyl amide enolate with an epoxide. beilstein-journals.org The proximity of the negatively charged oxygen to the silicon atom facilitates the migration of the silyl group from the carbon backbone to the oxygen, forming a more stable silicon-oxygen bond. This rearrangement transforms the initial α-silyl amide structure into a silyl enol ether derivative, which serves as a versatile intermediate for subsequent reactions, such as thermal radical cyclizations to produce pyrrolidones. beilstein-journals.org

Mechanistic Investigations of 2 Trimethylsilyl Acetamide Transformations

Elucidation of Reaction Mechanisms for Key Transformations

The reaction mechanisms involving 2-(trimethylsilyl)acetamide are diverse and often depend on the specific transformation being conducted. In many instances, it functions as a silylating agent. For example, in the silylation of alcohols, this compound reacts to form trimethylsilyl (B98337) ethers and acetamide (B32628) as a byproduct. wikipedia.org

A notable transformation is its involvement in esterification reactions. For instance, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which can be synthesized from 2-trimethylsilylethanol, serves as an effective reagent for creating 2-trimethylsilylethyl esters. Mechanistic studies involving deuterium (B1214612) labeling suggest that these esterifications likely proceed through a β-silyl carbocation intermediate. The proposed mechanism involves proton transfer from the carboxylic acid to the imidate, which then dissociates to form trichloroacetamide (B1219227) and a stable β-silyl carbocation. This carbocation is stabilized by hyperconjugation from the adjacent silicon-carbon bond. The carboxylate then attacks this carbocation to yield the final ester product. chemrxiv.org

In a different application, the combination of N,O-bis(trimethylsilyl)acetamide (BSA) and a carboxylate salt has been shown to be a mild and effective catalytic system for the silylative diazoacetate aldol (B89426) reaction. acs.org This one-pot method yields O-silylated aldol products in good yields. acs.org The reaction's success relies on the in-situ trapping of the initially formed alkoxide by the silylating agent, which prevents catalyst deactivation. acs.org

Understanding Nucleophilic and Electrophilic Attack Pathways on the Molecule

The reactivity of this compound and its derivatives is characterized by their susceptibility to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Attack:

The acetamide enolate, which can be generated from this compound through fluoride-induced desilylation in the gas phase, is an ambident nucleophile. researchgate.net This means it can react at either the carbon or the oxygen atom. Its reactivity has been contrasted with its isomeric amidate anion. researchgate.net In solution, the anion of silylated amides can act as a nucleophile. For instance, in palladium-catalyzed allylic substitution reactions, the nucleophile generated from a β-oxo ester in the presence of BSA is believed to be formed by desilylation by the acetate (B1210297) ion. researchgate.net

In a cascade reaction to synthesize aminobisphosphinates, N-silylacetamide, generated in situ, acts as an electrophile that is attacked by the nucleophilic bis(trimethylsilyl)phosphonite (BTSP). mdpi.compreprints.org This suggests that the electrophilicity of the carbonyl carbon in N-silylacetamide is significant enough to be targeted by phosphorus nucleophiles. mdpi.compreprints.org

Electrophilic Attack:

The nitrogen and oxygen atoms of the amide group in this compound and its derivatives possess lone pairs of electrons and can therefore be subject to electrophilic attack. For example, protonation can occur, which is a key step in acid-catalyzed reactions. The interaction with soft electrophilic centers has been observed, with a preference for attack by nitrogen over oxygen in reactions with species like arylisocyanates and arylisothiocyanates. researchgate.net

The molecule can also participate in reactions where it acts as a silylating agent, transferring a trimethylsilyl group to a nucleophile. This process involves the attack of the nucleophile on one of the silicon atoms. wikipedia.org

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide crucial insights into the factors governing the rates and outcomes of reactions involving this compound. While specific quantitative kinetic and thermodynamic data for many of its reactions are not extensively documented in general literature, mechanistic studies often infer these aspects.

For instance, in the cobalt-catalyzed borylation of fluoroaromatics, mechanistic studies have revealed a kinetic preference for C-H bond activation at the meta-position, even though the ortho-substituted cobalt-aryl complexes are thermodynamically more stable. nih.gov This demonstrates a scenario of kinetic versus thermodynamic control, where the product distribution is determined by the relative rates of competing pathways rather than the relative stabilities of the final products. nih.gov Such principles are broadly applicable in organic chemistry and can be relevant to the reactions of this compound. upertis.ac.idrsc.org

The stability of intermediates plays a significant role in determining reaction pathways. The formation of a β-silyl carbocation in certain esterification reactions is favored due to the stabilizing effect of the silicon atom through hyperconjugation. chemrxiv.org This stabilization lowers the activation energy for its formation, influencing the reaction kinetics.

In the context of its use as a silylating agent, the reaction rates are influenced by the nature of the substrate and the catalyst used. For example, the silylation of hindered alcohols may proceed more slowly than that of unhindered primary alcohols. The efficiency of silylation can be enhanced by using catalysts. fu-berlin.de

The table below summarizes the general influence of kinetic and thermodynamic factors on reactions.

| Factor | Influence on Reaction | Example Context |

| Kinetic Control | The major product is the one that is formed the fastest. This pathway has the lower activation energy. | A reaction might favor a less stable product if the transition state leading to it is of lower energy. nih.gov |

| Thermodynamic Control | The major product is the most stable one. This pathway leads to the product with the lowest Gibbs free energy. | Given enough time and reversible conditions, a reaction will favor the most stable product, even if it is formed more slowly. nih.gov |

| Intermediate Stability | Stabilized intermediates lower the activation energy of a reaction step, thus increasing its rate. | The β-silyl carbocation is stabilized by hyperconjugation, making its formation a favorable pathway. chemrxiv.org |

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in modulating the reaction mechanisms and enhancing the selectivity of transformations involving this compound and its derivatives.

In a notable example, a combination of N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of tetramethylammonium (B1211777) pivalate (B1233124) is used for a mild catalytic O-silylative aldol reaction between ethyl diazoacetate and aldehydes. acs.org The carboxylate acts as a catalyst, and the BSA serves as a silylating agent to trap the aldol product, preventing catalyst deactivation and allowing for catalytic turnover. acs.org

Transition metal catalysis also significantly influences reactions. In nickel-catalyzed reactions, amides can be converted to other functional groups. nih.gov For instance, a nickel-catalyzed esterification using 2-(trimethylsilyl)ethanol, followed by deprotection, allows for the conversion of amides to carboxylic acids. nih.gov This two-step, one-pot process circumvents catalyst poisoning that can occur in direct hydrolysis attempts. nih.gov The selectivity of such catalytic processes is a key advantage.

The use of catalysts can also introduce stereoselectivity. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over another. For example, in palladium-catalyzed allylic alkylation, the use of BSA can influence the reaction's regioselectivity. researchgate.net Furthermore, the use of chiral ligands with metal catalysts can achieve high enantioselectivity. rsc.org

The table below provides examples of catalytic systems and their effects.

| Catalytic System | Reaction Type | Role of Catalyst/Influence on Mechanism |

| Carboxylate Salt / BSA | Silylative Diazoacetate Aldol Reaction | The carboxylate salt acts as a base catalyst, while BSA traps the product to enable catalyst turnover. acs.org |

| Nickel / NHC Ligand | Amide to Carboxylic Acid Conversion | The nickel complex catalyzes the esterification of the amide, which is a key step in the overall transformation. nih.gov |

| Palladium / Ligands | Allylic Alkylation | The palladium catalyst forms a π-allyl intermediate, and the choice of nucleophile and conditions (e.g., presence of BSA) affects regioselectivity. researchgate.net |

| Mercapto-heterocyclic compound | Synthesis of N,O-bis(trimethylsilyl)acetamide | Acts as a catalyst in the reaction between trimethylsilylimidazole and acetamide. google.com |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound and its derivatives are a critical consideration in organic synthesis, particularly when chiral centers are formed or modified.

In reactions where this compound or its derivatives are used, the stereochemistry can be influenced by several factors, including the use of chiral catalysts or auxiliaries. For instance, in a rearrangement reaction studied, the stereochemical outcome was rationalized by a pseudochair transition-state model, and the stereochemistry of the major isomers was confirmed by X-ray crystallography. lookchem.com This highlights the importance of transition state geometry in determining the stereoselectivity of a reaction.

In palladium-catalyzed allylic alkylation reactions, the use of N,O-bis(trimethylsilyl)acetamide (BSA) can be crucial for achieving high stereoselectivity. It is suggested that BSA can minimize racemization by participating in a mechanism that involves the S-silylation of thiol esters to form tetrahedral intermediates, which then undergo a tautomeric silicon migration to yield amides.

The development of asymmetric catalytic systems is key to controlling stereochemistry. For example, chiral Lewis acids have been used in asymmetric [2 + 1] cycloaddition reactions to produce enantiomerically enriched products. acs.org The enantiomeric excess achieved often depends on the specific catalyst and reaction conditions. acs.org

The table below summarizes key stereochemical considerations.

| Reaction Type | Stereochemical Consideration | Influencing Factors |

| Rearrangement Reaction | Diastereoselectivity | The formation of a specific diastereomer is favored due to the energetic preference of a particular transition state geometry (e.g., pseudochair model). lookchem.com |

| Palladium-Catalyzed Allylic Alkylation | Enantio- and Regioselectivity | The use of chiral ligands on the palladium catalyst and reagents like BSA can control the stereochemical and regiochemical outcome. |

| Asymmetric Cycloaddition | Enantioselectivity | Chiral Lewis acid catalysts create a chiral environment that favors the formation of one enantiomer over the other. acs.org |

Isotope Effect Studies for Reaction Mechanism Probing

Isotope effect studies are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. While specific kinetic isotope effect (KIE) studies focused solely on this compound are not extensively detailed, related studies on similar systems provide valuable insights into the types of mechanisms that can be probed.

Deuterium labeling is a common technique used in these studies. For example, in the investigation of the esterification mechanism of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, a deuterated version of the imidate was synthesized. chemrxiv.org The results from the reaction with this labeled compound helped to support the proposed mechanism involving a β-silyl carbocation, as opposed to a direct SN2 displacement. chemrxiv.org The scrambling or retention of the deuterium label can provide evidence for or against certain intermediates and transition states.

Kinetic isotope effects, where the rate of a reaction with a heavier isotope is compared to the rate with a lighter isotope, can also be informative. For instance, in the chlorotrimethylsilane-mediated addition of cuprates to enones, the observation of a significant carbonyl oxygen isotope effect and small olefinic carbon isotope effects were consistent with a rate-limiting silylation of an intermediate π-complex. researchgate.net

The use of stable isotopes like ¹⁸O is also employed to trace the origin of atoms in the products. In a study on the microbial degradation of nonylphenols, labeling with ¹⁸O₂ demonstrated that an oxygen atom incorporated into the product originated from molecular oxygen, which was crucial for elucidating the ipso-substitution mechanism. asm.org

The table below outlines the application of isotope effects in mechanistic studies.

| Isotope Labeling Technique | Information Gained | Example Application |

| Deuterium Labeling | Can distinguish between different reaction pathways (e.g., SN1 vs. SN2 type mechanisms) and probe the existence of specific intermediates. | Used to support the formation of a β-silyl carbocation intermediate in an esterification reaction. chemrxiv.org |

| Kinetic Isotope Effect (KIE) | Provides information about the rate-determining step of a reaction by measuring the effect of isotopic substitution on the reaction rate. | A significant carbonyl oxygen KIE suggested that silylation of a π-complex was the rate-limiting step. researchgate.net |

| ¹⁸O Labeling | Traces the origin of oxygen atoms in the final product, helping to identify the source of reactants (e.g., water vs. molecular oxygen). | Confirmed that an ipso-hydroxy group was derived from molecular dioxygen in a microbial degradation pathway. asm.org |

In-depth Research Reveals Scant Application Data for this compound in Advanced Organic Synthesis

Despite extensive investigation into the applications of silylating agents in organic chemistry, a comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific, detailed research findings for the chemical compound this compound within the advanced synthetic contexts requested.

While the broader class of silyl (B83357) amides, particularly N,O-Bis(trimethylsilyl)acetamide (BSA), is extensively documented as a versatile reagent, information focusing explicitly on this compound is sparse and does not support a detailed analysis of its use in the specified applications.

As a primary silylating agent for a wide range of substrates.

As a source of the trimethylsilyl group in various derivatization reactions for synthetic purposes.

As a versatile building block for the synthesis of complex organic molecules, including nitrogen-containing heterocycles, advanced amide derivatives, and peptidomimetics. rsc.org

Its role in cascade and multicomponent reactions.

Its specific application in protecting group chemistry for amine functionalities.

A notable finding in the investigation was a study that explored the synthesis of nitrogen heterocycles using related α-silyl amines. This research explicitly mentioned that the use of a closely related derivative, N-(trimethylsilylmethyl)acetamide, did not lead to the formation of the desired product, suggesting potential limitations for similar structures in this context. rsc.org

In contrast, the closely related compound, N,O-Bis(trimethylsilyl)acetamide (BSA) , is a well-established and powerful silylating agent. wikipedia.orgdakenchem.com Extensive literature documents its utility in protecting a wide array of functional groups including alcohols, phenols, carboxylic acids, and amines. dakenchem.comchemimpex.com BSA is also recognized for its role in facilitating the synthesis of complex molecules such as peptides and nucleosides, and as a reagent in various named reactions. acs.orgmdpi.com

Similarly, other N-silylated acetamides, such as N-Methyl-N-(trimethylsilyl)acetamide and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), have demonstrated significant utility as derivatizing agents and silylating agents in both analytical and synthetic chemistry. chemimpex.comevitachem.com

Given the strict focus on This compound , the absence of specific research data prevents the generation of a scientifically accurate and informative article that adheres to the requested detailed outline. The available information is insufficient to populate the specified sections and subsections with the required depth and detail.

Therefore, while the field of silylating agents is rich and varied, the specific compound of interest, this compound, does not appear to have the extensive and well-documented range of applications in advanced organic synthesis that its more substituted counterparts, like BSA, possess. Further research would be required to explore and establish the potential synthetic utility of this compound in the areas outlined.

Applications of 2 Trimethylsilyl Acetamide in Organic Synthesis

Catalytic Applications or as a Ligand Precursor in Transition Metal Catalysis

Extensive research of scientific databases and literature reveals a notable absence of studies detailing the direct application of 2-(trimethylsilyl)acetamide as either a catalyst or a ligand precursor in transition metal catalysis. While structurally related compounds, such as N,O-bis(trimethylsilyl)acetamide (BSA) and its derivatives, have found utility in various catalytic processes, this compound itself has not been reported in this capacity.

The scientific community has explored other silylated amides in catalysis. For instance, α,α-difluoro-α-(trimethylsilyl)acetamides have been utilized as substrates in palladium-catalyzed arylation reactions to synthesize α-aryl-α,α-difluoroacetamides. Current time information in Bangalore, IN. In these cases, the silylated acetamide (B32628) is a reactant that undergoes transformation rather than a catalyst that facilitates the reaction.

Similarly, derivatives like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) have been employed as a source of the trimethylsilyl (B98337) (TMS) group in catalytic reactions, such as the synthesis of cyclic acetals. aablocks.com However, in these applications, MSTFA serves as a reagent to enable the catalytic cycle, not as the primary catalyst or as a ligand that coordinates to a transition metal.

In the context of catalysis, ligands play a crucial role by coordinating to a metal center and modulating its electronic and steric properties. The synthesis of such ligands often involves multi-step processes. While various silicon-containing compounds are used in organic synthesis, there is no evidence to suggest that this compound has been employed as a building block or precursor for the synthesis of ligands for transition metal catalysis.

Therefore, based on currently available scientific literature, the role of this compound in catalytic applications or as a ligand precursor in transition metal catalysis appears to be an unexplored area of research.

Advanced Applications of 2 Trimethylsilyl Acetamide in Materials Science

Precursor in Polymer Chemistry for Organosilicon Polymers

2-(trimethylsilyl)acetamide, particularly in the form of BSA, plays a crucial role as a silylating agent in polymer chemistry. uni-graz.at It facilitates the synthesis of high-performance organosilicon polymers by modifying monomers prior to or during polymerization. diva-portal.org

Synthesis of Silylated Monomers and Their Polymerization

The in-situ silylation of nucleophilic monomers using BSA is a key strategy for producing high-molecular-weight polymers, such as aromatic polyamides. diva-portal.org In this method, amine-containing monomers are treated with BSA to convert N-H bonds into N-SiMe₃ bonds. This silylation enhances the nucleophilicity and solubility of the monomer in organic solvents and eliminates the formation of corrosive byproducts like hydrogen chloride that can interfere with the polymerization process. diva-portal.org

For example, in the synthesis of poly(p-phenylene terephthalamide) (PPTA), a high-strength aramid polymer, p-phenylene diamine (PPD) is silylated in-situ with BSA. The resulting silylated diamine readily reacts with terephthaloyl chloride (TC) to yield a high-molecular-weight polymer. diva-portal.org This method has been shown to produce polymers with superior properties compared to traditional polyamidation reactions. diva-portal.org The optimization of this process can involve using a mixture of pyridine (B92270) and a high-pKa tertiary amine along with the silylating agent to further improve the molecular weight of the resulting polymer. diva-portal.org

Table 1: Research Findings on Silylated Monomer Polymerization

| Polymer System | Monomer | Silylating Agent | Key Finding |

|---|---|---|---|

| Aromatic Polyamides | p-phenylene diamine (PPD) | N,O-bis(trimethylsilyl)acetamide (BSA) | In-situ silylation of the diamine monomer leads to the synthesis of high-molecular-weight rod-like poly(p-phenylene terephthalamide). diva-portal.org |

Role in Graft Polymerization and Cross-Linking Processes

BSA is instrumental in initiating graft polymerization, a process where new polymer chains (grafts) are grown from an existing polymer backbone. nih.gov This technique is used to create complex polymer architectures with tailored properties. The process often involves activating functional groups, such as amines, on the main chain polymer with BSA. These newly formed N-trimethylsilyl (TMS) groups then act as initiators for the polymerization of a second monomer. nih.govmdpi.com

A notable example is the synthesis of graft copolymers for specialized applications. A linear multiblock copolymer containing amine groups can be activated with BSA. The resulting TMS-activated amines initiate the ring-opening polymerization (ROP) of monomers like γ-camptothecin-glutamate N-carboxyanhydride (Glu(CPT)-NCA), grafting polypeptide side chains onto the main polymer backbone. nih.govmdpi.com This creates a well-defined structure where the properties of the backbone and the grafted chains can be independently controlled. nih.gov Cross-linking, which forms a three-dimensional polymer network, can also be facilitated by silylation reactions to improve the mechanical and thermal stability of materials. vut.czweebly.com

Surface Modification Agents (e.g., hydrophobicity, adhesion promotion, anti-fouling without biological context)

The silylation of surfaces with agents like BSA is a highly effective method for altering their physicochemical properties, particularly for increasing hydrophobicity. google.com This is crucial for applications requiring water repellency and controlled adhesion. When BSA reacts with hydroxyl groups on a material's surface, it replaces these polar groups with non-polar trimethylsilyl (B98337) groups. google.comgelest.com This substitution creates a non-polar interphase that shields the surface from interacting with water, thereby increasing the water contact angle and imparting a hydrophobic character. gelest.com

This technique is particularly relevant for silicon-based materials such as silicon oxide and silicon nitride wafers, which are fundamental components in microelectronics. google.com Modifying these surfaces to be more hydrophobic is critical for preventing the collapse (toppling) of high-aspect-ratio (HAR) structures during wet chemical processing steps. google.com Compositions containing BSA have been shown to significantly increase the water contact angle on these surfaces, demonstrating superior performance compared to conventional silylating agents. google.com The enhanced hydrophobicity improves adhesion for subsequent non-polar coatings while reducing the adhesion of water-based contaminants. nih.govmdpi.com

Table 2: Effect of BSA-based Surface Modification on Water Contact Angle

| Material | Initial State | Modified State (Post-BSA Treatment) | Key Outcome |

|---|---|---|---|

| Silicon Oxide (SiO₂) | Hydrophilic | Hydrophobic (Contact Angle ≥ 90°) | Prevention of toppling in high-aspect-ratio structures. google.com |

| Silicon Nitride (SiN) | Less Hydrophilic | More Hydrophobic (Contact Angle ≥ 60°) | Improved processing and stability of micro-structures. google.com |

Role in Sol-Gel Processes and Hybrid Material Development

Sol-gel chemistry provides a versatile route to creating inorganic and hybrid organic-inorganic materials. mdpi.com Non-hydrolytic sol-gel (NHSG) processes, in particular, offer enhanced control over the final material's homogeneity and structure. sci-hub.se The "acetamide elimination route" is an NHSG pathway relevant to the chemistry of this compound. sci-hub.sechemrxiv.org This reaction involves the condensation of acetoxysilanes with metal amides. mdpi.com While not directly employing this compound as a reactant, it generates acetamide (B32628) as a byproduct, highlighting the stability and utility of the acetamide functional group in forming robust Si-O-M (metal) linkages. sci-hub.sechemrxiv.org

This method allows for the synthesis of highly porous and homogeneous hybrid metallosilicates. sci-hub.sesemanticscholar.org For instance, reacting tetraacetoxysilane with a metal amide like tris(dimethylamido)aluminum(III) produces aluminosilicate (B74896) xerogels with a high degree of Si/Al mixing. chemrxiv.org The resulting materials possess tunable surface properties, including acidity and hydrophobicity, making them excellent candidates for various material applications. semanticscholar.org The incorporation of organic groups into the silica (B1680970) matrix via these NHSG methods allows for the creation of Class II hybrid materials, where the organic and inorganic components are linked by strong covalent bonds, ensuring the stability of the final product. researchgate.net

Functionalization of Nanomaterials (e.g., carbon nanotubes, silica nanoparticles)

Functionalizing the surface of nanomaterials is essential to improve their compatibility and dispersibility within polymer matrices or other media, unlocking their exceptional properties for bulk applications. rsc.orgnih.gov Silylation is a primary strategy for this purpose, and reagents like this compound can be used to modify the surfaces of nanomaterials such as carbon nanotubes (CNTs) and silica nanoparticles (SNPs). nih.govmdpi.com

The surfaces of CNTs and SNPs often possess hydroxyl groups, which can be targeted for silylation. researchgate.net This covalent functionalization replaces polar surface groups with non-polar trimethylsilyl groups, which can mitigate the strong van der Waals interactions that cause CNTs to bundle together or prevent SNPs from aggregating. rsc.orgresearchgate.net This improved dispersion is critical for creating nanocomposites with enhanced mechanical, thermal, and electrical properties. researchgate.net For silica nanoparticles, surface functionalization can also serve as a preliminary step for further modification, such as grafting long alkyl chains to tailor the nanoparticles' interaction with a specific matrix, like bitumen, to improve its rheological properties. mdpi.com

Computational and Theoretical Studies on 2 Trimethylsilyl Acetamide

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of 2-(trimethylsilyl)acetamide would provide fundamental insights into its chemical behavior. However, specific computational data is not available.

Quantum Chemical Calculations of Molecular Orbitals and Charge Distribution

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule and the energies of its molecular orbitals. For this compound, such calculations would reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in predicting its reactivity. Furthermore, a charge distribution analysis would quantify the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. Without specific studies, no data tables on molecular orbital energies or atomic charges can be presented.

Analysis of Intramolecular Interactions (e.g., n→σ hyperconjugation, Si-C bonding character)*

The interaction between the nitrogen lone pair (n) and the antibonding orbital of the silicon-carbon bond (σ), a form of hyperconjugation, is anticipated in α-silyl amides. This interaction can influence the geometry and reactivity of the molecule. A detailed computational analysis would quantify the energy of this n→σ interaction and provide insights into the nature of the Si-C bond, such as its bond order and polarization. A study on N-(alpha-silyl)allyl amides has explored reaction mechanisms involving silyl (B83357) groups, but does not provide specific data on these intramolecular interactions for this compound nih.gov.

Conformational Analysis and Energy Landscapes of this compound

The presence of rotatable bonds in this compound suggests the existence of multiple conformers with different energies. A computational conformational analysis would identify the most stable conformers and the energy barriers for rotation around the C-N and C-C bonds. This information is critical for understanding the molecule's behavior in different environments. An energy landscape map would provide a comprehensive view of the potential energy surface, illustrating the relative stabilities of various conformations and the pathways for their interconversion. In the absence of specific research on this molecule, no data on its conformational preferences or energy landscape can be provided.

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting how a molecule will behave in a chemical reaction.

Transition State Calculations for Key Chemical Transformations

For any chemical transformation of this compound, such as hydrolysis or reaction with an electrophile, there exists a high-energy transition state that must be overcome. Transition state calculations would determine the geometry and energy of these transition states, providing the activation energy for the reaction. This information is fundamental to understanding the reaction kinetics.

Reaction Coordinate Mapping and Energy Barrier Prediction

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products through the transition state. This provides a detailed picture of the geometric and energetic changes that occur during a reaction. The energy barrier predicted from this mapping is a key determinant of the reaction rate. Without computational studies on the reactions of this compound, it is not possible to present any reaction coordinates or predicted energy barriers.

Theoretical Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can elucidate its structural and electronic characteristics. These predictions are typically achieved through quantum mechanical calculations, such as those based on Density Functional Theory (DFT).

Prediction of Vibrational Modes and Infrared Frequencies

The vibrational modes of this compound and their corresponding infrared frequencies can be predicted using DFT calculations. By optimizing the molecule's geometry to find its lowest energy conformation, the harmonic vibrational frequencies can be computed. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which include stretching, bending, and torsional motions of the atoms.

The table below presents a list of predicted vibrational modes and their expected frequencies for this compound, based on known values for acetamide (B32628) and typical frequencies for trimethylsilyl (B98337) groups. It is important to note that these are estimated values and may differ from experimentally observed frequencies, which can be influenced by factors such as solvent effects and intermolecular interactions.

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| N-H stretch | Symmetric and asymmetric stretching of the N-H bonds in the amide group. | 3100 - 3400 |

| C-H stretch (CH₃ of TMS) | Symmetric and asymmetric stretching of the C-H bonds in the trimethylsilyl group. | 2900 - 3000 |

| C-H stretch (CH₂ of acetyl) | Symmetric and asymmetric stretching of the C-H bonds in the acetyl group. | 2850 - 2950 |

| C=O stretch (Amide I) | Primarily the stretching vibration of the carbonyl group. | 1650 - 1700 |

| N-H bend (Amide II) | In-plane bending of the N-H bonds. | 1550 - 1620 |

| CH₃ deformation (TMS) | Bending vibrations of the methyl groups on the silicon atom. | 1400 - 1450 |

| CH₂ scissors | Bending vibration of the methylene (B1212753) group. | 1400 - 1450 |

| C-N stretch (Amide III) | Stretching of the carbon-nitrogen bond. | 1250 - 1350 |

| Si-CH₃ symmetric deformation | "Umbrella" mode of the Si(CH₃)₃ group. | 1240 - 1260 |

| Si-C stretch | Stretching of the silicon-carbon bonds. | 600 - 800 |

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation and for understanding the electronic environment of atomic nuclei in a molecule. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR shielding tensors, from which chemical shifts can be derived.

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects. The trimethylsilyl group has a significant impact on the chemical shifts of the molecule, particularly for the adjacent methylene group.

Below is a table of theoretically expected NMR chemical shifts for this compound. These values are estimates based on typical chemical shift ranges for the functional groups present in the molecule. Precise chemical shifts would require specific GIAO/DFT calculations.

| Nucleus | Atom Description | Expected Chemical Shift (ppm) |

| ¹H | Si(CH ₃)₃ | 0.0 - 0.2 |

| CH ₂ | 1.8 - 2.2 | |

| NH ₂ | 5.0 - 7.0 | |

| ¹³C | Si(C H₃)₃ | -2.0 - 2.0 |

| C H₂ | 20 - 30 | |

| C =O | 170 - 180 | |

| ²⁹Si | Si (CH₃)₃ | 0 - 10 |

Molecular Dynamics Simulations (e.g., solvation effects, intermolecular interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including conformational changes, solvation processes, and intermolecular interactions.

For this compound, MD simulations can be employed to investigate its behavior in different solvent environments. For example, simulations in an aqueous solution can reveal how water molecules organize around the solute, forming a solvation shell. The simulations can provide information on the strength and lifetime of hydrogen bonds between the amide group of this compound and surrounding water molecules. Furthermore, the hydrophobic trimethylsilyl group is expected to influence the local water structure, potentially leading to a "hydrophobic effect" where water molecules form a more ordered cage-like structure around this nonpolar moiety.

MD simulations can also be used to study the intermolecular interactions between multiple this compound molecules. In the condensed phase, these molecules can interact through various non-covalent forces, including hydrogen bonding between the amide groups (N-H···O=C) and van der Waals interactions involving the alkyl and silyl groups. By analyzing the trajectories from an MD simulation, it is possible to identify the preferred modes of interaction and to quantify the strength of these interactions. This information is crucial for understanding the bulk properties of the compound, such as its boiling point, viscosity, and solubility.

Future Perspectives and Emerging Research Directions for 2 Trimethylsilyl Acetamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of silylacetamides, such as BSA, involves the reaction of acetamide (B32628) with trimethylsilyl (B98337) chloride in the presence of a base like triethylamine (B128534). wikipedia.orgchemicalbook.com While effective, current research is focused on developing more sustainable and efficient methodologies. A key area of interest is the use of novel catalytic systems to accelerate the reaction and reduce energy consumption.

Recent advancements include the development of a two-component catalyst system for the synthesis of N,O-bis(trimethylsilyl)acetamide. google.com This method has been shown to significantly shorten reaction times, from 8-18 hours in conventional industrial processes to just 4-4.5 hours. google.com Furthermore, it allows the reaction to proceed at lower temperatures (33-39°C compared to 40-65°C), which minimizes side reactions like decomposition and polymerization, ultimately leading to higher purity and yield. google.com

Future research in this area will likely focus on:

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives.

Catalyst Optimization: Exploring new, more active, and recyclable catalysts to further improve efficiency.

Process Intensification: Investigating continuous flow processes for safer and more scalable production.

| Aspect | Conventional Method | Novel Catalytic Method |

|---|---|---|

| Catalyst | Typically base-mediated (e.g., Triethylamine) wikipedia.org | Two-component catalyst (e.g., dimethylaniline and imidazole) google.com |

| Reaction Time | 8-18 hours google.com | 4-4.5 hours google.com |

| Reaction Temperature | 40-65°C google.com | 33-39°C google.com |

| Yield | Standard yields | Single-pass yield of 91.33-93.66% google.com |

| Purity | Standard purity | 99.51-99.62% google.com |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

While 2-(trimethylsilyl)acetamide is well-established as a silylating agent for protecting groups, its reactivity is far from fully explored. chemicalbook.comnbinno.com The oxophilicity of the silicon atom is a key driver of its reactivity, enabling the efficient protection of various hydroxy functionalities. researchgate.net Emerging research aims to uncover novel reactivity patterns and apply them to unconventional chemical transformations.

One area of growing interest is its use as more than just a protecting agent. For instance, N,O-Bis(trimethylsilyl)acetamide (BSA) has been employed to activate various functional groups during the synthesis of complex molecules like nucleosides, peptides, and heterocycles. chemicalbook.comnih.gov It has also been utilized as a Brønsted base precursor in important carbon-carbon bond-forming reactions, such as the Tsuji–Trost reaction. chemicalbook.com These applications hint at a broader utility in mediating complex synthetic steps. Future investigations are likely to delve into its potential in:

Catalysis: Acting as a catalyst or co-catalyst in novel organic transformations.

C-H Activation: Facilitating the selective functionalization of C-H bonds.

Rearrangement Reactions: Mediating novel molecular rearrangements to access complex scaffolds.

Stereochemical Control: Improving stereochemical outcomes in synthetic reactions, an area where BSA has already shown promise. researchgate.net

The reaction of silylating agents can sometimes lead to the formation of unexpected derivatives or by-products, known as artifacts, especially with functional groups like aldehydes and ketones. wordpress.comresearchgate.net Understanding the conditions that lead to these artifacts can, in turn, provide insight into new, controlled reactivity pathways.

Expansion into New Areas of Synthetic Organic Chemistry and Materials Science

The versatility of this compound positions it for expansion into new domains of synthetic organic chemistry and the burgeoning field of materials science. Its ability to modify functional groups under mild conditions makes it an attractive tool for the synthesis of highly functionalized molecules.

In synthetic organic chemistry , beyond its use in protecting groups, there is potential for its application in the synthesis of:

Pharmaceuticals: As demonstrated in the synthesis of flavonoid acetamide derivatives, modification of natural products can improve properties like bioavailability. rsc.org Its role in the synthesis of nucleosides is also critical for developing antiviral and anticancer agents. nih.gov

Agrochemicals: Streamlined synthesis of amide-containing compounds is crucial for the development of new pesticides and herbicides. synplechem.com

Natural Products: The total synthesis of complex natural products often relies on strategic use of protecting groups, a primary role of silylacetamides. nih.gov

In materials science , the ability to precisely modify surfaces and molecules is paramount. This compound could be employed to:

Surface Modification: Functionalize the surfaces of materials like silica (B1680970) or polymers to alter their properties (e.g., hydrophobicity, reactivity).

Polymer Chemistry: Act as a reagent in the synthesis of novel organosilicon polymers or in the post-polymerization modification of existing polymers. google.com

Molecular Electronics: Aid in the synthesis of organic small molecules with specific electronic properties for use in devices. chemrxiv.org

Advanced Computational Methodologies for Deeper Mechanistic Insight

To unlock the full potential of this compound, a deeper understanding of its reaction mechanisms is essential. Advanced computational methodologies, such as Density Functional Theory (DFT), are becoming indispensable tools for gaining this insight. researchgate.netcacrdelhi.com

Computational studies can elucidate:

Reaction Pathways: By modeling the energetics of different potential reaction pathways, researchers can predict the most likely mechanism. researchgate.net

Transition States: Identifying the structure and energy of transition states provides crucial information about reaction kinetics and selectivity.

Reactivity Prediction: Computational models can help predict the reactivity of this compound with new substrates, guiding experimental design. For example, DFT calculations have been used to correlate reactivity with the Si-O distance in related silyl (B83357) compounds. researchgate.net

Solvent Effects: Simulating the effect of different solvents on the reaction can help in optimizing reaction conditions. cacrdelhi.com